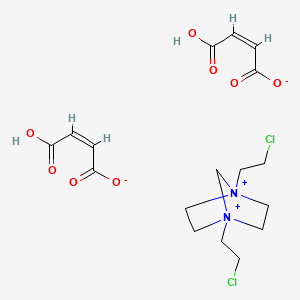

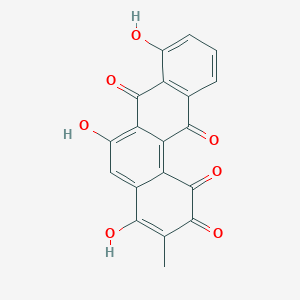

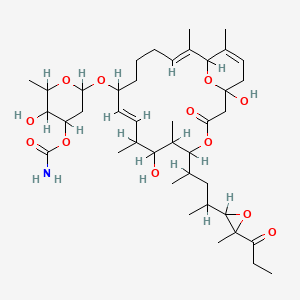

![molecular formula C16H19IN2 B1234220 2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide CAS No. 2156-29-8](/img/structure/B1234220.png)

2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide

Vue d'ensemble

Description

Il est largement utilisé comme colorant mitochondrial et comme sonde fluorescente de liaison à la gouttière pour l'ADN en quadruplex G (G4) . Ce composé est particulièrement précieux dans la recherche scientifique en raison de ses propriétés et de ses applications uniques.

Applications De Recherche Scientifique

2-Di-1-ASP is extensively used in scientific research, including:

Chemistry: As a fluorescent probe for studying molecular interactions and chemical reactions.

Biology: Used for staining mitochondria in live cells, allowing researchers to study mitochondrial function and dynamics.

Medicine: Employed in diagnostic assays and imaging techniques to detect specific DNA structures, such as G-quadruplexes.

Industry: Utilized in the development of fluorescent dyes and probes for various applications .

Mécanisme D'action

Target of Action

2-Di-1-ASP, also known as DASPI or 2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide, is a mono-stryryl dye . It is primarily used as a mitochondrial stain and a groove-binding fluorescent probe for double-stranded DNA . Its primary targets are G-quadruplex (G4) structures and double-stranded DNA .

Mode of Action

2-Di-1-ASP interacts with its targets by binding to the grooves of double-stranded DNA . It displays significant fluorescence enhancements in the presence of G-quadruplex (G4) structures . This compound shows good selectivity with respect to double-stranded DNA .

Biochemical Pathways

Given its selectivity for g-quadruplex (g4) structures and double-stranded dna , it can be inferred that it may influence DNA replication, transcription, and other DNA-related processes.

Result of Action

2-Di-1-ASP shows significant fluorescence enhancements in the presence of G-quadruplex (G4) structures, up to a 300-fold increase . This indicates that the compound can effectively bind to and highlight these structures, which can be useful in various research and diagnostic applications.

Action Environment

It’s worth noting that the compound’s solubility can be significantly impacted by the solvent used . For instance, it has been noted that hygroscopic DMSO can have a significant impact on the solubility of the product .

Analyse Biochimique

Biochemical Properties

2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide plays a significant role in biochemical reactions, particularly in the context of mitochondrial function. It interacts with various biomolecules, including enzymes and proteins, to measure the membrane potential of mitochondria. This compound is sensitive to changes in transmembrane potential, allowing researchers to monitor mitochondrial activity in real-time. The interaction between this compound and mitochondrial membrane proteins is crucial for its function as a fluorescent dye .

Cellular Effects

This compound affects various cell types and cellular processes by influencing mitochondrial function. It impacts cell signaling pathways, gene expression, and cellular metabolism by altering the mitochondrial membrane potential. This compound’s ability to selectively stain mitochondria enables researchers to study mitochondrial dynamics and their role in cellular health and disease .

Molecular Mechanism

The mechanism of action of this compound involves its binding to mitochondrial membranes. This binding is facilitated by the compound’s positive charge, which allows it to interact with the negatively charged mitochondrial membrane. Upon binding, this compound exhibits fluorescence, which can be measured to assess changes in membrane potential. This compound does not significantly inhibit or activate enzymes but serves as a reporter of mitochondrial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its fluorescence may degrade with prolonged exposure to light. Long-term studies have shown that this compound can consistently measure mitochondrial membrane potential without significant loss of function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively stains mitochondria without causing toxicity. At high doses, it may exhibit toxic effects, including disruption of mitochondrial function and cellular metabolism. Researchers must carefully optimize the dosage to balance staining efficiency and minimize adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to mitochondrial function. It interacts with enzymes and cofactors that regulate mitochondrial membrane potential and energy production. This compound’s role in these pathways helps researchers understand mitochondrial dynamics and their impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily to mitochondria. It interacts with mitochondrial transporters and binding proteins, facilitating its accumulation in the mitochondrial membrane. This selective distribution is essential for its function as a mitochondrial stain .

Subcellular Localization

This compound is predominantly localized in the mitochondria. Its subcellular localization is directed by its positive charge and affinity for the mitochondrial membrane. This localization is crucial for its activity as a fluorescent dye, allowing researchers to visualize and study mitochondrial function in living cells .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2-Di-1-ASP implique la réaction de composés aromatiques spécifiques dans des conditions contrôlées. La voie de synthèse détaillée et les conditions de réaction sont généralement exclusives et peuvent varier en fonction du fabricant. l'approche générale implique la formation du colorant styryle par une série de réactions organiques, y compris des réactions de condensation et de couplage .

Méthodes de production industrielle

La production industrielle de 2-Di-1-ASP suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir une pureté et une constance élevées. Le composé est généralement produit sous forme de poudre et stocké dans des conditions spécifiques pour préserver sa stabilité et son efficacité .

Analyse Des Réactions Chimiques

Types de réactions

Le 2-Di-1-ASP subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier la structure chimique du 2-Di-1-ASP, affectant ainsi ses propriétés de fluorescence.

Substitution : Le composé peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres

Réactifs et conditions courants

Agents oxydants : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Agents réducteurs : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs couramment utilisés.

Réactifs de substitution : Divers agents halogénants et nucléophiles sont utilisés pour les réactions de substitution

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de quinones, tandis que la réduction peut produire différentes formes réduites du colorant .

Applications de la recherche scientifique

Le 2-Di-1-ASP est largement utilisé dans la recherche scientifique, y compris :

Chimie : En tant que sonde fluorescente pour étudier les interactions moléculaires et les réactions chimiques.

Biologie : Utilisé pour la coloration des mitochondries dans les cellules vivantes, permettant aux chercheurs d'étudier la fonction et la dynamique des mitochondries.

Médecine : Employé dans les tests diagnostiques et les techniques d'imagerie pour détecter des structures d'ADN spécifiques, telles que les quadruplex G.

Industrie : Utilisé dans le développement de colorants fluorescents et de sondes pour diverses applications .

Mécanisme d'action

Le mécanisme d'action du 2-Di-1-ASP implique sa liaison à des cibles moléculaires spécifiques, telles que les structures d'ADN en quadruplex G. Le composé s'intercale dans les sillons de l'ADN, conduisant à une émission de fluorescence. Cette propriété en fait un outil précieux pour détecter et étudier les quadruplex G dans les échantillons biologiques .

Comparaison Avec Des Composés Similaires

Composés similaires

Iodure de propidium : Un autre colorant fluorescent utilisé pour la coloration des cellules et la détection de l'ADN.

Rhodamine B : Un colorant fluorescent largement utilisé avec des applications dans divers domaines.

Bleu de méthylène : Connu pour son utilisation dans la coloration et comme indicateur rédox

Unicité

Le 2-Di-1-ASP est unique en raison de sa liaison spécifique aux structures d'ADN en quadruplex G et de son efficacité de fluorescence élevée. Cela le rend particulièrement précieux pour les applications nécessitant une détection et une imagerie précises de ces structures d'ADN .

Propriétés

IUPAC Name |

N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N2.HI/c1-17(2)15-10-7-14(8-11-15)9-12-16-6-4-5-13-18(16)3;/h4-13H,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOIQAIBZGSIDD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2156-29-8, 1694-48-0 | |

| Record name | Pyridinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2156-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-(Dimethylamino)styryl)-1-methylpyridinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002156298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-(Dimethylamino)styryl)-1-methylpyridin-1-ium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[p-(dimethylamino)styryl]-1-methylpyridinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-(DIMETHYLAMINO)STYRYL)-1-METHYLPYRIDIN-1-IUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KU9H26WAL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of DASPI?

A1: DASPI has a molecular formula of C16H19IN2 and a molecular weight of 378.24 g/mol.

Q2: What are the key spectroscopic features of DASPI?

A2: DASPI exhibits characteristic absorption and emission spectra that are sensitive to its environment. It displays solvatochromism, meaning its absorption and emission wavelengths shift depending on the solvent polarity. [, , ]

Q3: How does DASPI behave in different environments?

A3: DASPI's fluorescence intensity and lifetime are highly sensitive to viscosity and polarity. [, , , ] For instance, its fluorescence is enhanced in viscous media and quenched in polar solvents. [, ] This makes it a valuable probe for studying microenvironments like reverse micelles, polymers, and biological systems. [, , ]

Q4: Can DASPI be used to study proteins?

A4: Yes, DASPI has been used to study the binding sites and dynamics of proteins like bovine serum albumin (BSA). [] Its fluorescence properties change upon binding, providing information about the protein's structure and dynamics.

Q5: What makes DASPI valuable for studying mitochondria?

A5: DASPI exhibits selective accumulation in mitochondria due to its charge and lipophilicity. [, ] Importantly, its fluorescence intensity and lifetime are sensitive to mitochondrial membrane potential, making it a useful probe for studying mitochondrial function and energy status in living cells. []

Q6: Have computational methods been applied to study DASPI?

A6: Yes, computational techniques like molecular docking and quantum chemical calculations have been used to investigate DASPI's interactions with DNA and proteins, providing insights into its binding modes and energetics. [, ]

Q7: What are the potential applications of DASPI in biomedicine?

A7: Given its sensitivity to viscosity, DASPI shows promise in assessing red blood cell stiffness, a crucial parameter in blood rheology and circulation. [] This has implications for understanding and diagnosing erythrocytic diseases. [] Further, its ability to report on membrane potential makes it valuable for investigating mitochondrial dysfunction, which is implicated in various diseases. []

Q8: How does DASPI contribute to material science?

A8: DASPI's ability to act as a molecular rotor and its sensitivity to its microenvironment make it a valuable tool in material science. It can be used to characterize the viscosity and polarity of polymers, micelles, and other materials. [, , , ] This information is crucial for understanding the properties of these materials and for developing new materials with tailored properties.

Q9: What are the future directions for DASPI research?

A9: Further research is needed to fully understand the complex photophysics of DASPI and its interactions with complex systems. Developing new derivatives with improved properties, such as enhanced brightness and photostability, is another promising area. [] Additionally, exploring its applications in areas like biosensing, bioimaging, and drug delivery could lead to exciting breakthroughs. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

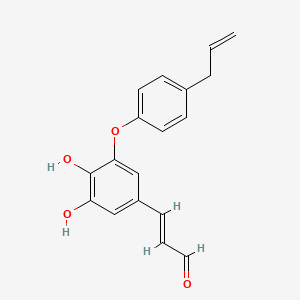

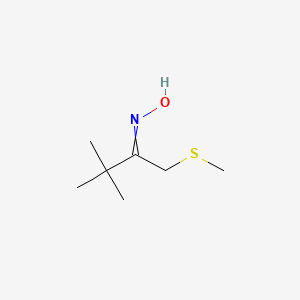

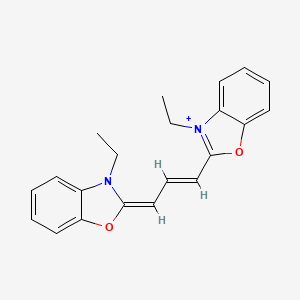

![4-[(E)-(5-Piperidin-1-ylfuran-2-yl)methylideneamino]spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B1234143.png)

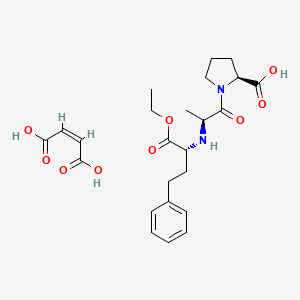

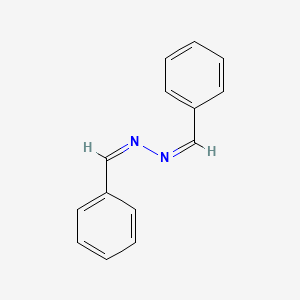

![4-bromo-N'-{[(3-methylphenyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B1234144.png)

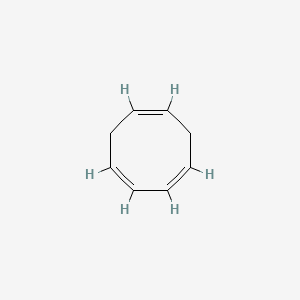

![7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1234146.png)

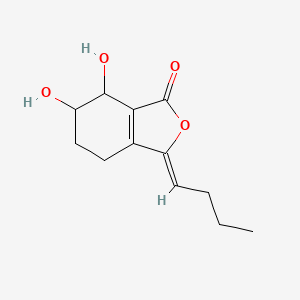

![[(5Z,10Z)-9-acetyloxy-7-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,7,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1234154.png)